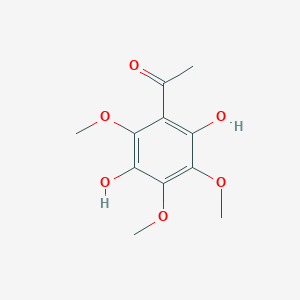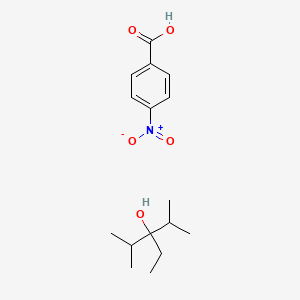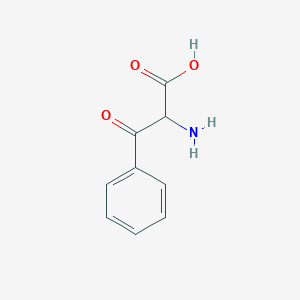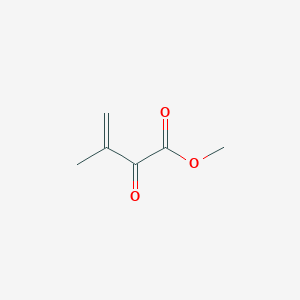
4-(Aminoiminomethyl)phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminoiminomethyl)phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an aminoiminomethyl group attached to the phenyl ring of phenylalanine. Phenylalanine itself is a precursor for several important biomolecules, including neurotransmitters like dopamine and norepinephrine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of nucleophilic substitution reactions where phenylalanine is reacted with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps like purification and crystallization to ensure the compound’s purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Aminoiminomethyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
4-(Aminoiminomethyl)phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters.
Industry: Utilized in the production of biopolymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(Aminoiminomethyl)phenylalanine involves its conversion into active metabolites that interact with various molecular targets. For instance, it can be converted into neurotransmitters like dopamine, which then act on specific receptors in the brain to exert their effects . The pathways involved include enzymatic reactions that facilitate the conversion of this compound into its active forms .
Vergleich Mit ähnlichen Verbindungen
Phenylalanine: The parent compound, essential for protein synthesis.
Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters.
Tryptophan: An essential amino acid that serves as a precursor for serotonin
Uniqueness: 4-(Aminoiminomethyl)phenylalanine is unique due to the presence of the aminoiminomethyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar amino acids .
Eigenschaften
CAS-Nummer |
52820-75-4 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-carbamimidoylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13N3O2/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H3,12,13)(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
XPRCPVGCTGELMN-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=N)N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)




![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

